Lipophilicity and Membrane Permeability: Comparing Calculated LogP Values with a Structural Analog
The calculated LogP of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (0.73) indicates significantly higher hydrophilicity compared to its close structural analog, 2,3,6-Trifluoro-4-hydrazinylpyridine (LogP ~1.72). This difference of approximately one LogP unit suggests a distinct partitioning behavior in biological systems, which can be critical for achieving desired absorption, distribution, and target engagement profiles in a medicinal chemistry program [1]. The data is derived from computational models used consistently across vendor databases, allowing for a valid cross-study comparison .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.73 (ChemSpace) / 0.37 (ChemScene) / 0.73 (Chembase) [1][2] |
| Comparator Or Baseline | 2,3,6-Trifluoro-4-hydrazinylpyridine (CAS 849937-92-4): Calculated LogP ~1.72 |
| Quantified Difference | ~ 1 LogP unit lower for the target compound |
| Conditions | In silico calculation using standardized algorithms |
Why This Matters
This property governs passive membrane permeability and overall pharmacokinetic behavior, making this compound a preferred choice when a less lipophilic, more water-soluble intermediate is required for a specific synthetic or biological application.
- [1] ChemSpace. 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine. LogP value: 0.73. Catalog ID CSSB00000043042. View Source
- [2] Chembase. 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. LogP value: 0.73. Product ID AS-0072. View Source
